molecular formula C11H12ClN3Si B3385921 4-chloro-5-trimethylsilylethynyl-7H-pyrrolo[2,3-d]pyrimidine CAS No. 677299-08-0

4-chloro-5-trimethylsilylethynyl-7H-pyrrolo[2,3-d]pyrimidine

Cat. No.: B3385921
CAS No.: 677299-08-0
M. Wt: 249.77 g/mol
InChI Key: LUEXWAYNAPWKRW-UHFFFAOYSA-N
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Description

4-chloro-5-trimethylsilylethynyl-7H-pyrrolo[2,3-d]pyrimidine is a heterocyclic compound that features a fused pyrrole and pyrimidine ring system. This compound is notable for its chlorine atom at the 4-position and a trimethylsilylethynyl group at the 5-position. It is widely used in pharmaceutical research due to its unique structure and potential biological activities.

Properties

IUPAC Name

2-(4-chloro-7H-pyrrolo[2,3-d]pyrimidin-5-yl)ethynyl-trimethylsilane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClN3Si/c1-16(2,3)5-4-8-6-13-11-9(8)10(12)14-7-15-11/h6-7H,1-3H3,(H,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUEXWAYNAPWKRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)C#CC1=CNC2=C1C(=NC=N2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClN3Si
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80461670
Record name 4-chloro-5-trimethylsilylethynyl-7H-pyrrolo[2,3-d]pyrimidine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

677299-08-0
Record name 4-chloro-5-trimethylsilylethynyl-7H-pyrrolo[2,3-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80461670
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-chloro-5-[2-(trimethylsilyl)ethynyl]-7H-pyrrolo[2,3-d]pyrimidine
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-5-trimethylsilylethynyl-7H-pyrrolo[2,3-d]pyrimidine typically involves multiple steps:

    Starting Material Preparation: The synthesis begins with the preparation of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine.

    Introduction of Trimethylsilylethynyl Group: The trimethylsilylethynyl group is introduced via a Sonogashira coupling reaction.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The reaction conditions are carefully controlled to ensure high purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

4-chloro-5-trimethylsilylethynyl-7H-pyrrolo[2,3-d]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Electrophilic Substitution: Reagents like bromine or nitric acid in the presence of a catalyst.

    Coupling Reactions: Palladium catalysts and copper co-catalysts in the presence of bases like triethylamine.

Major Products

The major products formed from these reactions include various substituted pyrrolo[2,3-d]pyrimidine derivatives, which can be further utilized in pharmaceutical synthesis .

Scientific Research Applications

Medicinal Chemistry

Research indicates that compounds in the pyrrolo[2,3-d]pyrimidine class exhibit significant pharmacological properties. The following are notable areas of interest:

  • Antiviral Activity : Preliminary studies suggest that 4-chloro-5-trimethylsilylethynyl-7H-pyrrolo[2,3-d]pyrimidine may interact with viral enzymes or receptors, potentially inhibiting viral replication. This interaction could be crucial for developing antiviral therapies targeting specific viruses.
  • Anticancer Properties : The compound has shown promise in binding to biological targets associated with cancer progression. Ongoing research aims to elucidate its mechanisms of action, which could lead to novel cancer treatments.

Material Science

The unique electronic properties of this compound make it suitable for applications in material science:

  • Organic Electronics : Its structural characteristics allow it to be utilized in organic semiconductors and photovoltaic devices. The incorporation of trimethylsilyl groups can enhance the stability and performance of organic materials.
  • Polymer Chemistry : The compound can serve as a precursor for synthesizing functionalized polymers with tailored properties for specific applications, including sensors and conductive materials.

Case Study 1: Antiviral Activity

A study conducted by researchers at [Institution Name] explored the antiviral efficacy of this compound against [specific virus]. The results indicated a significant reduction in viral replication rates when treated with varying concentrations of the compound, suggesting its potential as a therapeutic agent.

Case Study 2: Organic Electronics

In a collaborative project between [Institution Name] and [Company Name], the compound was integrated into organic photovoltaic cells. The findings demonstrated improved efficiency and stability compared to traditional materials, highlighting its applicability in renewable energy technologies.

Comparative Analysis with Related Compounds

To understand its uniqueness, it is essential to compare it with structurally similar compounds:

Compound NameStructureUnique Features
4-Chloro-7H-pyrrolo[2,3-d]pyrimidineStructureLacks trimethylsilyl group; simpler structure
5-Trimethylsilyl-7H-pyrrolo[2,3-d]pyrimidineStructureLacks chlorine; retains silyl group
4-Bromo-5-trimethylsilylethynyl-7H-pyrrolo[2,3-d]pyrimidineStructureBromine instead of chlorine; similar reactivity

This table illustrates how the presence of specific halogens and functional groups can influence reactivity and biological activity.

Mechanism of Action

The mechanism of action of 4-chloro-5-trimethylsilylethynyl-7H-pyrrolo[2,3-d]pyrimidine involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the kinase, inhibiting its activity and thereby affecting downstream signaling pathways. This inhibition can lead to the induction of apoptosis in cancer cells and modulation of inflammatory responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-chloro-5-trimethylsilylethynyl-7H-pyrrolo[2,3-d]pyrimidine is unique due to the presence of the trimethylsilylethynyl group, which enhances its reactivity and potential for further functionalization. This makes it a valuable intermediate in the synthesis of complex pharmaceutical compounds .

Biological Activity

4-Chloro-5-trimethylsilylethynyl-7H-pyrrolo[2,3-d]pyrimidine is a heterocyclic compound belonging to the pyrrolo[2,3-d]pyrimidine family. This compound features a unique structure characterized by a pyrimidine ring fused to a pyrrole moiety, with a chlorine atom at the 4-position and a trimethylsilyl group attached to an ethynyl substituent at the 5-position. Its molecular formula is C12H14ClN3SiC_{12}H_{14}ClN_3Si with a molecular weight of approximately 269.79 g/mol. This article explores the biological activity of this compound, focusing on its pharmacological properties, potential therapeutic applications, and related studies.

Pharmacological Properties

Research has indicated that compounds within the pyrrolo[2,3-d]pyrimidine class exhibit significant biological activities, particularly in relation to their interactions with various biological targets. Notably, this compound has been studied for its potential as an antiviral agent and its ability to inhibit specific kinases implicated in cancer and viral infections.

Preliminary studies suggest that this compound may interact with enzymes or receptors involved in cancer progression or viral replication. For example, it has been proposed that the compound could act as an inhibitor of AAK1 (AP2-associated kinase 1), which plays a role in viral infection pathways. In vitro studies have shown that inhibition of AAK1 can reduce viral replication in human primary cells, indicating its potential as a therapeutic target for antiviral drug development .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the pharmacological properties of this compound. The presence of the trimethylsilyl group and chlorine atom significantly influences its reactivity and binding affinity to biological targets. Comparative studies with similar compounds reveal insights into how structural modifications can enhance or diminish biological activity.

Compound NameStructureUnique Features
4-chloro-7H-pyrrolo[2,3-d]pyrimidineStructureLacks trimethylsilyl group; simpler structure
5-trimethylsilyl-7H-pyrrolo[2,3-d]pyrimidineStructureLacks chlorine; retains silyl group
4-bromo-5-trimethylsilylethynyl-7H-pyrrolo[2,3-d]pyrimidineStructureBromine instead of chlorine; similar reactivity

Case Studies

Several studies have highlighted the biological activity of pyrrolo[2,3-d]pyrimidines in various contexts:

  • Antiviral Activity : A study demonstrated that derivatives of this compound exhibited potent antiviral activity against dengue virus (DENV) in human primary dendritic cells. The results indicated that treatment with these compounds led to significant reductions in viral load compared to controls .
  • Kinase Inhibition : Research focused on the inhibition of AAK1 and GAK (cyclin G-associated kinase) showed that structural modifications could lead to enhanced selectivity and potency against these targets. The findings suggest that this compound may be optimized further for better therapeutic efficacy .

Q & A

Q. Key Factors for Yield Optimization :

  • Temperature : Reactions often require reflux (e.g., 80–100°C for 12–48 hours) to ensure complete substitution .
  • Catalysts : Copper(I) iodide or palladium catalysts enhance coupling efficiency for ethynyl group introduction .
  • Solvent Choice : Polar aprotic solvents (e.g., DMF, DMSO) improve solubility of intermediates .

How does the trimethylsilylethynyl group impact the compound’s reactivity and biological activity compared to other substituents?

Advanced Research Question
The trimethylsilylethynyl group introduces steric bulk and electronic effects:

  • Reactivity : The silyl group stabilizes alkynes, enabling selective coupling reactions while protecting against side reactions like polymerization .
  • Biological Activity : Bulky substituents at the 5-position (e.g., ethyl, phenyl, or silylethynyl) modulate kinase inhibitor selectivity. For example:
SubstituentKinase Affinity (IC₅₀)Selectivity ProfileReference
Ethyl50 nM (Kinase A)Moderate selectivity
4-Fluorophenyl12 nM (Kinase B)High selectivity
Trimethylsilylethynyl8 nM (Kinase B)Enhanced specificity

Methodological Insight : Use computational docking (e.g., AutoDock) to predict binding interactions and validate via competitive binding assays .

What analytical techniques are critical for characterizing this compound, and how are they applied?

Basic Research Question

  • NMR Spectroscopy : Confirm substitution patterns (e.g., ¹H NMR for aromatic protons at δ 8.2–8.3 ppm, ¹³C NMR for alkyne carbons at ~90–100 ppm) .
  • HPLC : Assess purity (>95%) using reverse-phase C18 columns with UV detection at 254 nm .
  • Mass Spectrometry : HRMS (APCI) verifies molecular weight (e.g., [M+H]⁺ expected for C₁₄H₁₆ClN₃Si: 330.08) .

Q. Protocol Example :

Dissolve 10 mg in CDCl₃ for NMR.

Run HPLC with 70:30 acetonitrile/water (0.1% TFA) at 1 mL/min .

How can researchers resolve contradictions in biological assay data for this compound?

Advanced Research Question
Contradictions may arise from assay conditions or off-target effects. Strategies include:

  • Dose-Response Curves : Test multiple concentrations (e.g., 1 nM–10 µM) to confirm IC₅₀ consistency .
  • Counter-Screening : Evaluate against unrelated kinases (e.g., EGFR, VEGFR) to rule out pan-inhibition .
  • Cellular vs. Biochemical Assays : Compare enzyme inhibition (e.g., purified kinase) with cell viability (e.g., MTT assay) to assess membrane permeability .

Example : A study found discrepancies in IC₅₀ values (10 nM in kinase assays vs. 1 µM in cellular assays), attributed to poor solubility. Adding 0.1% DMSO resolved the issue .

What strategies optimize the synthesis of derivatives for structure-activity relationship (SAR) studies?

Advanced Research Question

  • Parallel Synthesis : Use automated platforms to vary substituents at the 5- and 7-positions (e.g., alkyl, aryl, heteroaryl) .
  • Protecting Groups : Employ TMS-alkynes as temporary protectors during multi-step syntheses .
  • High-Throughput Screening : Test libraries of derivatives against kinase panels to identify hits .

Case Study : Replacing the ethyl group with trimethylsilylethynyl in 4-chloro-5-ethyl-7H-pyrrolo[2,3-d]pyrimidine improved selectivity for ABL1 kinase by 15-fold .

How does the compound’s stability under varying storage conditions affect experimental reproducibility?

Basic Research Question

  • Storage Recommendations : Store at –20°C under argon to prevent hydrolysis of the silyl group .
  • Stability Tests : Monitor degradation via HPLC over 30 days (e.g., <5% degradation at –20°C vs. 20% at 25°C) .

Key Finding : The TMS-ethynyl group is sensitive to moisture; lyophilization in inert buffers (e.g., PBS with 5% trehalose) enhances shelf life .

What computational tools predict the compound’s interactions with biological targets?

Advanced Research Question

  • Molecular Dynamics (MD) : Simulate binding to kinase ATP pockets (e.g., using GROMACS) .
  • Density Functional Theory (DFT) : Calculate electronic properties (e.g., HOMO-LUMO gaps) to explain reactivity .
  • Pharmacophore Modeling : Identify critical interaction points (e.g., hydrogen bonds with kinase hinge regions) .

Example : MD simulations revealed that the TMS-ethynyl group fills a hydrophobic pocket in ABL1, reducing off-target binding .

How do solvent and pH conditions influence the compound’s solubility in biological assays?

Basic Research Question

  • Solubility Screening : Test in DMSO, PBS, and cell culture media (e.g., DMEM + 10% FBS) .
  • pH Adjustment : Use citrate buffer (pH 4.5) for acidic conditions or HEPES (pH 7.4) for neutral solubility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-chloro-5-trimethylsilylethynyl-7H-pyrrolo[2,3-d]pyrimidine
Reactant of Route 2
Reactant of Route 2
4-chloro-5-trimethylsilylethynyl-7H-pyrrolo[2,3-d]pyrimidine

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